Methyl (2S,3S,4S,5R,6R)-6-(allyloxy)-3,4,5-tris(benzyloxy)tetrahydro-2H-pyran-2-carboxylate
Description
This compound is a highly functionalized pyranose derivative with a stereochemically complex framework. Its structure includes:
- A methyl ester at the C2 position.
- Three benzyloxy groups at C3, C4, and C4.
- An allyloxy group at C5.
- Absolute stereochemistry defined as (2S,3S,4S,5R,6R).
Properties
Molecular Formula |
C31H34O7 |
|---|---|
Molecular Weight |
518.6 g/mol |
IUPAC Name |
methyl (2S,3S,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-prop-2-enoxyoxane-2-carboxylate |
InChI |
InChI=1S/C31H34O7/c1-3-19-34-31-29(37-22-25-17-11-6-12-18-25)27(36-21-24-15-9-5-10-16-24)26(28(38-31)30(32)33-2)35-20-23-13-7-4-8-14-23/h3-18,26-29,31H,1,19-22H2,2H3/t26-,27-,28-,29+,31+/m0/s1 |
InChI Key |
PSXNNYHMFCEJTQ-WCDZDMCASA-N |
Isomeric SMILES |
COC(=O)[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OCC=C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Canonical SMILES |
COC(=O)C1C(C(C(C(O1)OCC=C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Phosphorylation-Mediated Allylation
A seminal method from Ambeed (2020) begins with 2,3,4,6-tetra-O-benzyl-D-mannose, which undergoes phosphorylation to activate the C6 hydroxyl for allyloxy substitution:
Reaction Conditions
| Component | Quantity | Role |
|---|---|---|
| 2,3,4,6-Tetra-O-benzyl-D-mannose | 940 mg (1.74 mmol) | Substrate |
| Dimethoxy-N,N-diisopropylphosphoramidate | 437 mg (2.27 mmol) | Phosphorylating agent |
| 4,5-Dichloroimidazole | 355 mg (2.61 mmol) | Activator |
| Dichloromethane | 25 mL | Solvent |
| Temperature | 20°C | Reaction condition |
| Time | 105 min | Duration |
The reaction proceeds under nitrogen, yielding a phosphite intermediate (10 ) after extraction and solvent removal. This intermediate is subsequently treated with allyl alcohol in the presence of a base (e.g., NaH) to effect nucleophilic substitution, introducing the allyloxy group.
Key Observations
Tetrazole-Accelerated Coupling
An alternative approach employs 1H-tetrazole to facilitate phosphoramidate formation, followed by borane reduction:
Procedure
- Coupling :
- A mixture of 2,3,4,6-tetra-O-benzyl-D-mannose (1.6 g, 3.0 mmol), i-Pr2NP(OMe)2 (0.55 mL, 2.4 mmol), and 1H-tetrazole (0.25 g, 3.6 mmol) in CH2Cl2 (6.0 mL) is stirred at 0°C→rt for 45 min.
- Quenching with NaHCO3 and extraction yields a crude phosphoramidate.
- Reduction :
Advantages
- Tetrazole accelerates phosphoramidate formation, reducing reaction time.
- Borane selectively reduces intermediates without affecting benzyl ethers.
Reaction Optimization
Solvent and Temperature Effects
Both methods use dichloromethane or THF as solvents, but the latter’s higher polarity improves borane-mediated reduction efficiency. Maintaining temperatures below 25°C prevents benzyl ether cleavage, a side reaction observed at elevated temperatures.
Stereochemical Control
The (2S,3S,4S,5R,6R) configuration is preserved through:
- Bulky benzyl groups : Shield C3, C4, and C5 hydroxyls from undesired reactions.
- Anomeric effect : Stabilizes the α-configured methyl carboxylate.
Purification and Characterization
Chromatographic Purification
Silica gel chromatography (hexane:ethyl acetate gradients) resolves the product from phosphorylated byproducts. The target compound elutes at Rf = 0.4–0.5 in 7:1 hexane:AcOEt.
Spectroscopic Validation
- 1H NMR (CDCl3): δ 7.25–7.10 (m, 15H, benzyl), 5.90 (m, 1H, allyl), 5.05 (d, J = 10 Hz, 1H), 4.70–4.40 (m, 6H, CH2Ph), 3.65 (s, 3H, OCH3).
- 31P NMR : Absence of peaks post-reduction confirms complete phosphoramidate conversion.
Comparative Analysis of Methods
The tetrazole/borane method is superior for large-scale synthesis due to its efficiency, though it demands rigorous anhydrous conditions.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,3S,4S,5R,6R)-6-(allyloxy)-3,4,5-tris(benzyloxy)tetrahydro-2H-pyran-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or a diol.
Reduction: The ester group can be reduced to an alcohol using reagents like lithium aluminum hydride.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of epoxides or diols.
Reduction: Formation of alcohols.
Substitution: Formation of new functionalized tetrahydropyran derivatives.
Scientific Research Applications
Methyl (2S,3S,4S,5R,6R)-6-(allyloxy)-3,4,5-tris(benzyloxy)tetrahydro-2H-pyran-2-carboxylate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl (2S,3S,4S,5R,6R)-6-(allyloxy)-3,4,5-tris(benzyloxy)tetrahydro-2H-pyran-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The presence of multiple functional groups allows for diverse interactions and effects.
Comparison with Similar Compounds
Key Features:
- Stereochemical Complexity : The stereochemistry is critical for its role in glycosylation reactions and as a precursor for natural product synthesis.
- Protective Groups : Benzyl (Bn) groups serve as temporary protective moieties for hydroxyl groups, enabling selective deprotection in multi-step syntheses .
- Functionalization : The allyloxy group at C6 allows for further derivatization via click chemistry or olefin cross-metathesis .
Glycosylation using activated donors (e.g., trichloroacetimidates).
Selective protection/deprotection steps with reagents like HBTU/DIPEA or CAN-mediated deprotection .
Chromatographic purification to isolate stereoisomers .
Comparison with Structurally Similar Compounds
Structural Analogs with Modified Ester Groups
Key Observations :
- Ester Group Impact: Methyl esters (as in the target compound) are more labile under basic conditions compared to benzyl esters, which require harsher conditions (e.g., hydrogenolysis) for removal .
- C6 Modifications : Allyloxy (target) vs. bromo () or arylthio () groups influence reactivity. Bromo substituents enable nucleophilic substitutions, while allyloxy groups facilitate click chemistry .
Analogs with Varied Protective Group Patterns
Key Observations :
- Protective Group Strategy : The number and position of benzyl groups dictate solubility and reactivity. For example, compounds with a benzyloxymethyl group () exhibit enhanced stability but reduced solubility in polar solvents .
- Stereochemical Variations: Minor stereochemical differences (e.g., C2 configuration in vs. the target compound) significantly alter biological activity and synthetic utility .
Key Observations :
- Trichloroacetimidate Derivatives : These are pivotal in glycosylation reactions, with yields ranging from 21–47% depending on the method (e.g., HBTU vs. photochemical activation) .
- Photochemical Applications: Derivatives like cyclopentanone () highlight the versatility of pyranose scaffolds in generating complex carbocycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
